molecular formula C24H22ClN5O3 B2502236 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896298-67-2

8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

カタログ番号: B2502236
CAS番号: 896298-67-2
分子量: 463.92
InChIキー: WFWVSYGZIYBHEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound (CAS: 896298-67-2) is a substituted imidazo[2,1-f]purine-dione derivative with a molecular formula of C₂₄H₂₂ClN₅O₃ and an average mass of 463.922 Da . Its structure features a 4-chlorophenyl group at position 8, a 2-ethoxyethyl chain at position 3, and phenyl and methyl substituents at positions 7 and 1, respectively. Its ChemSpider ID is 11091243, and its monoisotopic mass is 463.141117 Da, reflecting precise isotopic composition .

特性

CAS番号

896298-67-2

分子式

C24H22ClN5O3

分子量

463.92

IUPAC名

6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H22ClN5O3/c1-3-33-14-13-28-22(31)20-21(27(2)24(28)32)26-23-29(20)15-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-12,15H,3,13-14H2,1-2H3

InChIキー

WFWVSYGZIYBHEO-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C

溶解性

not available

製品の起源

United States

生物活性

The compound 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with a molecular formula of C25H25N5O4C_{25}H_{25}N_{5}O_{4} and a molecular weight of 459.5 g/mol, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound's structural features include:

  • Chlorophenyl group: Known for enhancing biological activity.
  • Ethoxyethyl side chain: May influence solubility and bioavailability.
  • Imidazopyrimidine core : Common in various bioactive compounds.

Antimicrobial Activity

Recent studies indicate that derivatives of imidazo[2,1-f]purine compounds exhibit significant antimicrobial properties. In particular, the compound has shown moderate to strong activity against various bacterial strains. For instance:

  • Antibacterial Screening : The compound demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, with IC50 values comparable to established antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : A crucial target for treating neurodegenerative diseases. Compounds similar to this imidazo[2,1-f]purine have shown promising AChE inhibitory activity, indicating potential in Alzheimer's disease management .
  • Urease Inhibition : The compound also exhibits strong urease inhibition, which is beneficial in treating urease-related infections and conditions .

Anticancer Potential

Preliminary data suggest that the compound may possess anticancer properties:

Case Studies

  • Study on Antibacterial Activity :
    • A synthesized series of imidazo[2,1-f]purines were tested against multiple bacterial strains. The results indicated that modifications in the chlorophenyl group significantly affected antibacterial potency.
    • Example: A derivative with a similar structure showed an IC50 value of 2.14 µM against Bacillus subtilis .
  • Enzyme Inhibition Research :
    • A comparative study highlighted that compounds with similar structures inhibited urease effectively with IC50 values ranging from 0.63 µM to 6.28 µM compared to thiourea (IC50 = 21.25 µM), suggesting a high potential for therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The presence of the imidazopyrimidine core allows for effective binding to enzyme active sites.
  • Cell Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Aryl Substitutions

  • 8-(2-Methoxyphenyl)-1-methyl-7-(4-cyanophenyl) derivative (Compound 70): This analogue replaces the 4-chlorophenyl group with a 2-methoxyphenyl moiety at position 8 and introduces a polar cyano group at the 7-phenyl position. The molecular weight is ~443 Da, slightly lower than the target compound due to reduced halogen mass. Its synthesis involves sulfuric acid-mediated cyclization (67% yield) . Key difference: The methoxy and cyano groups may enhance solubility but reduce lipophilicity compared to the chloro-ethoxyethyl substituents in the target compound.
  • 7-(4-Bromophenyl)-8-(4-methylphenyl) derivative (CAS: 361985-93-5) :
    Substitution with bromine at position 7 and a methylphenyl group at position 8 increases molecular weight (~490 Da ) and steric bulk. The bromine atom could enhance halogen bonding in receptor interactions .

  • 8-(3-Chloro-4-methoxyphenyl) derivative (CAS: C₂₁H₁₆ClN₅O₃) :
    This compound features a chloro-methoxy-phenyl group at position 8, reducing molecular weight (421.8 Da ) and altering electronic properties. The methoxy group may improve metabolic stability compared to ethoxyethyl chains .

Derivatives with Alkyl/Ethoxy Chains

  • 8-Butyl-7-(2-trifluoromethylphenyl) derivative (Compound 46) :
    A butyl chain at position 8 and a trifluoromethylphenyl group at position 7 introduce strong electron-withdrawing effects. The trifluoromethyl group enhances metabolic resistance but reduces synthetic yield (15%) compared to the target compound’s ethoxyethyl chain .

  • Synthesized via Huisgen cycloaddition, it demonstrates modularity in substituent design .

Bioactive Derivatives with Receptor/PDE Affinity

  • Compound 5 (PDE4B1/PDE10A inhibitor): An octahydroisoquinolinyl-alkyl derivative exhibits dual PDE4B1/PDE10A inhibition (IC₅₀ < 100 nM). Its dimethylimidazo-purine core is similar to the target compound, but the bulky isoquinoline substituent likely enhances enzyme binding . Key insight: The ethoxyethyl chain in the target compound may offer a balance between PDE affinity and pharmacokinetic properties compared to bulkier substituents.

Data Table: Structural and Functional Comparison

Compound ID Substituents (Position 7, 8) Molecular Formula Molecular Weight (Da) Key Biological Activity
Target Compound 7-Phenyl, 8-(4-chlorophenyl) C₂₄H₂₂ClN₅O₃ 463.92 Kinase/PDE inhibition (hypothetical)
Compound 70 7-(4-Cyanophenyl), 8-(2-methoxyphenyl) C₂₄H₂₀N₆O₃ ~443 N/A (synthetic intermediate)
361985-93-5 7-(4-Bromophenyl), 8-(4-methylphenyl) C₂₂H₁₈BrN₅O₂ ~490 N/A
Compound 5 8-Isoquinolinyl-alkyl C₂₃H₂₇N₅O₄ ~437 PDE4B1/PDE10A inhibition
Compound 46 8-Butyl, 7-(2-trifluoromethylphenyl) C₂₃H₂₃F₃N₅O₂ ~470 N/A (low synthetic yield)

Key Research Findings

Substituent Effects on Bioactivity: Chlorophenyl and ethoxyethyl groups (target compound) likely enhance both lipophilicity and binding to hydrophobic kinase pockets, whereas methoxy or cyano groups (e.g., Compound 70) improve solubility but may reduce target engagement . Bulky substituents (e.g., isoquinoline in Compound 5) are critical for PDE inhibition but may limit blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound’s ethoxyethyl chain is synthesized via straightforward alkylation, whereas triazole-linked derivatives (e.g., Compound 65) require copper-catalyzed cycloaddition, complicating scalability .

Unresolved Questions: Limited data exist on the target compound’s explicit kinase/PDE inhibitory activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。